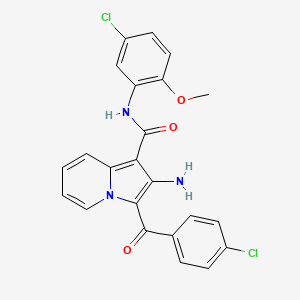
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide, also known as CMI-392, is a synthetic compound that belongs to the indolizine family. It has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research. In
Scientific Research Applications
Synthesis and Characterization
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide is part of a broader category of compounds explored for various biological activities and chemical properties. For instance, the synthesis and characterization of related 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported, demonstrating methodologies for creating compounds with potential cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Similarly, derivatives of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides have shown excellent in vitro activities, including anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial effects (Mahanthesha, Suresh, & Naik, 2022).
Biological Activities and Potential Therapeutic Applications
The broader family of indolizine derivatives, to which this compound belongs, has been studied for various biological activities. These studies include the synthesis of novel indole-benzimidazole derivatives and their potential as therapeutic agents (Wang, Liu, Xu, Jiang, & Kang, 2016). Additionally, the preparation of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives demonstrated promising antimicrobial activities against various pathogens (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Chemical Synthesis and Modification Techniques
The chemical synthesis and modification of indolizine derivatives involve advanced techniques to enhance the pharmacological profiles of these compounds. For example, the direct acylation of indolizines with carboxylic acids has been developed to cage a broad range of carboxylic acids with indolizines, enabling the facile synthesis of water-soluble caged bioactive carboxylic acids (Watanabe, Terao, Niwa, & Hosoya, 2021). This technique underscores the potential for red light-releasable caged carboxylic acids, highlighting the innovative applications of these compounds in drug delivery and controlled release systems.
properties
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-31-18-10-9-15(25)12-16(18)27-23(30)19-17-4-2-3-11-28(17)21(20(19)26)22(29)13-5-7-14(24)8-6-13/h2-12H,26H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUOGGPDLJNPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2647916.png)
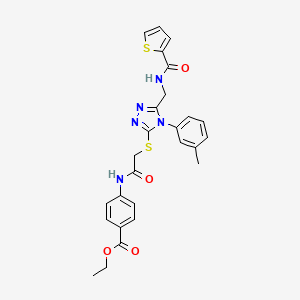
![Ethyl 4-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2647918.png)
![2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2647919.png)
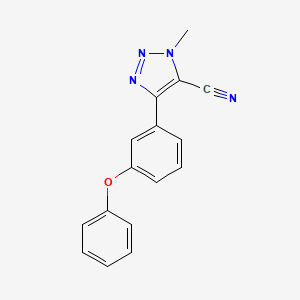

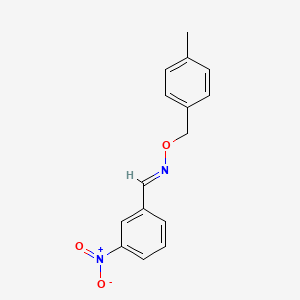
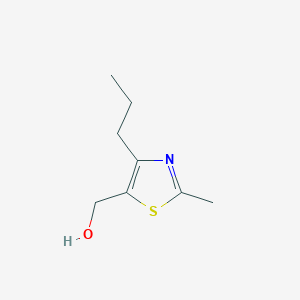

![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2647931.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2647934.png)
![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2647935.png)
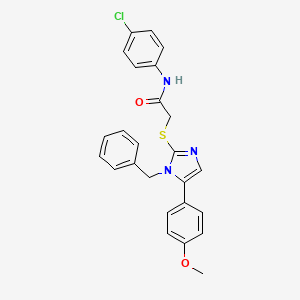
![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2647939.png)